molecular formula C8H3BrIN3 B13926960 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile

6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B13926960
M. Wt: 347.94 g/mol
InChI Key: TZKDHJFAADKRJT-UHFFFAOYSA-N
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Description

6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 8th positions, respectively, and a cyano group at the 7th position. It has a molecular formula of C7H2BrIN2 and a molecular weight of 322.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct bromination and iodination of imidazo[1,2-a]pyridine using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazo[1,2-a]pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .

Scientific Research Applications

6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. The cyano group at the 7th position also adds to its uniqueness, making it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C8H3BrIN3

Molecular Weight

347.94 g/mol

IUPAC Name

6-bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H3BrIN3/c9-6-4-13-2-1-12-8(13)7(10)5(6)3-11/h1-2,4H

InChI Key

TZKDHJFAADKRJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C(=C(C2=N1)I)C#N)Br

Origin of Product

United States

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